Lipophilicity (LogP) Differentiation: Hexyl vs. Butyl vs. tert-Butyl N-Alkyl Chain
The computed LogP of methyl 3-(hexylamino)-2-methylpropanoate is 1.97, compared to 1.58 for the butylamino analog (CAS 13604-68-7) and 3.13 for the tert-butyl ester analog (CAS 1221342-82-0) . This represents a ΔLogP of +0.39 (hexyl vs. butyl) and -1.17 (hexyl methyl ester vs. hexyl tert-butyl ester). The hexyl chain provides intermediate lipophilicity suitable for balancing aqueous solubility and membrane partitioning in beta-peptoid design .
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.9654 |
| Comparator Or Baseline | Methyl 3-(butylamino)-2-methylpropanoate: LogP = 1.5761; tert-Butyl 3-(hexylamino)-2-methylpropanoate: LogP = 3.1341 |
| Quantified Difference | ΔLogP = +0.39 (target vs. butyl); ΔLogP = -1.17 (target vs. tert-butyl ester) |
| Conditions | Computed values from vendor and database sources (Leyan, Chem960, ChemicalBook); no experimental LogP available for the target compound itself. The butyl analog value is listed as experimental (1.5761). |
Why This Matters
The ~0.4 LogP increase relative to the butyl analog directly impacts octanol-water partitioning (~2.5-fold), influencing pharmacokinetic predictions and solubility profiles in peptide mimetic design.
